Tetrabromuro de hafnio

Descripción general

Descripción

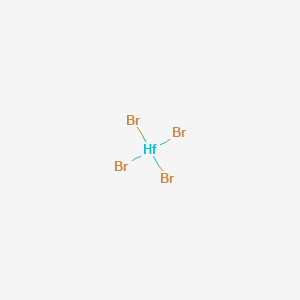

Hafnium tetrabromide is an inorganic compound with the formula HfBr4. It is the most common bromide of hafnium . It is a colorless, diamagnetic moisture-sensitive solid that sublimes in a vacuum .

Synthesis Analysis

The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste .Molecular Structure Analysis

Hafnium tetrabromide adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers, in contrast to the polymeric nature of hafnium tetrachloride .Chemical Reactions Analysis

The anodic hafnium undergoes an oxidation reaction to form Hf 4+ cations on the anode through (R2), while the ethanol (C2H5OH) adsorbed on the cathode undergoes a reduction reaction to generate free alkoxy anions (C2H5O−) and hydrogen gas (H2) through (R3) .Physical And Chemical Properties Analysis

Hafnium tetrabromide is a colorless solid with a density of 5.094 g/cm3 . It is diamagnetic and moisture sensitive .Aplicaciones Científicas De Investigación

Teranostica del cáncer

Los nanomateriales basados en hafnio (Hf-NMs), que pueden sintetizarse a partir de Tetrabromuro de hafnio, han despertado un gran interés en el campo del diagnóstico y tratamiento del cáncer . Estos nanomateriales han demostrado potencial para mejorar la eficacia de la teranostica del cáncer, un término que combina 'terapia' y 'diagnóstico' .

Agente de mejora del contraste para la imagenología del cáncer

Los Hf-NMs pueden actuar como agentes de mejora del contraste para la imagenología del cáncer . Esta aplicación es particularmente útil para mejorar la visibilidad de los tejidos cancerosos durante los procedimientos de imagenología médica .

Diagnóstico en biopsia líquida de cáncer

Los Hf-NMs también se pueden utilizar para el diagnóstico en biopsia líquida de cáncer . La biopsia líquida es un enfoque no invasivo que detecta biomarcadores moleculares en tejido biológico no sólido, principalmente sangre .

Radioterapia

Los nanomateriales basados en hafnio se pueden utilizar en radioterapia . Pueden mejorar la eficacia de la radioterapia al aumentar la dosis de radiación que se administra al tumor, al tiempo que se minimizan los daños en los tejidos sanos circundantes .

Terapia fotodinámica

Los Hf-NMs se pueden utilizar en terapia fotodinámica , una forma de fototerapia que utiliza compuestos sensibles a la luz para producir especies reactivas de oxígeno que pueden matar células cancerosas

Mecanismo De Acción

Target of Action

Hafnium tetrabromide (HfBr4) is an inorganic compound . The primary targets of HfBr4 are not well-defined in the literature. It’s important to note that the targets can vary depending on the specific application and environment in which the compound is used.

Mode of Action

It’s known that hfbr4 is a colorless, diamagnetic moisture-sensitive solid that sublimes in vacuum . It adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers .

Biochemical Pathways

It has been used in the synthesis of hafnium oxide nanoparticles . In this process, HfBr4 is used as the starting material and sodium hydroxide (NaOH) is used to adjust the pH .

Result of Action

The result of HfBr4’s action is largely dependent on its application. For instance, in the synthesis of hafnium oxide nanoparticles, HfBr4 reacts with sodium hydroxide to produce nanoparticles of hafnium oxide . These nanoparticles have potential applications in various fields due to their unique properties .

Action Environment

The action of HfBr4 can be influenced by various environmental factors. For example, it is a moisture-sensitive compound that sublimes in vacuum . Therefore, the presence of moisture and the pressure of the environment can significantly affect its stability and reactivity.

Safety and Hazards

Direcciones Futuras

The discovery of ferroelectricity in oxides that are compatible with modern semiconductor manufacturing processes, such as hafnium oxide, has led to a re-emergence of the ferroelectric field-effect transistor in advanced microelectronics . The development of the first-in-class radioenhancer NBTXR3 (functionalized hafnium oxide nanoparticles) opened new avenues to address this major therapeutic issue .

Propiedades

IUPAC Name |

tetrabromohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEFWFYISQGDKK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Hf](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfBr4, Br4Hf | |

| Record name | hafnium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065628 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13777-22-5 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)